tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate typically involves the reaction of tert-butyl chloroformate with (2S)-2-methyl-5-oxopiperazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a drug intermediate or a protective group in peptide synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The tert-butyl group can influence the compound’s reactivity and stability, making it a useful moiety in various chemical transformations. The piperazine ring can interact with biological targets, potentially affecting enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Another compound featuring a tert-butyl group, used as a protecting group in organic synthesis.
Tert-butyl acetate: Used as a solvent and in the production of other chemicals.
Tert-butyl alcohol: A common solvent and intermediate in organic synthesis.
Uniqueness
Tert-butyl (2S)-2-methyl-5-oxopiperazine-1-carboxylate is unique due to the presence of both the tert-butyl group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
CAS No. |
1627749-02-3 |
---|---|
Molecular Formula |
C10H18N2O3 |
Molecular Weight |
214.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.